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Compound of Interest

Compound Name: 6-Iodoquinoline

Cat. No.: B082116 Get Quote

For researchers, scientists, and drug development professionals, 6-iodoquinoline and its

derivatives represent a critical scaffold in medicinal chemistry and materials science. The

presence of the iodine atom at the 6-position provides a versatile handle for further

functionalization, most notably through cross-coupling reactions, enabling the synthesis of a

diverse array of complex molecules with significant biological activities. This guide provides a

comprehensive overview of commercially available 6-iodoquinoline derivatives, their

physicochemical properties, synthesis protocols, and their applications in drug discovery, with a

focus on their role as intermediates in the development of novel therapeutics.

Commercially Available 6-Iodoquinoline and Its
Derivatives
A variety of 6-iodoquinoline derivatives are commercially available, ranging from the parent

heterocycle to more complex substituted analogs. These compounds serve as key starting

materials for synthetic campaigns. Below is a summary of some of these commercially

available derivatives, their suppliers, and key identifying information.
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Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Supplier
Examples

6-Iodoquinoline 13327-31-6 C₉H₆IN 255.06

Sigma-Aldrich,

TCI, Amerigo

Scientific,

Finetech

Industry, Matrix

Fine Chemicals

6-Iodo-3-

methylquinolin-4-

amine

N/A C₁₀H₉IN₂ 284.10

BenchChem

(synthesis

protocol

available)

6-Iodo-4-oxo-1,4-

dihydroquinoline
21873-51-8 C₉H₆INO 271.05 CHIRALEN

2-(4-

Fluorophenyl)-6-

iodoquinoline-4-

carboxylic acid

N/A C₁₆H₉FINO₂ 393.15

Synthesis

reported in

literature

2-(4-

Chlorophenyl)-6-

iodoquinoline-4-

carboxylic acid

N/A C₁₆H₉ClINO₂ 409.60

Synthesis

reported in

literature

6-Iodo-2-(4-

methoxyphenyl)q

uinoline-4-

carboxylic acid

N/A C₁₇H₁₂INO₃ 405.19

Synthesis

reported in

literature

2-(Benzo[d][1]

[2]dioxol-5-yl)-6-

iodoquinoline-4-

carboxylic acid

N/A C₁₇H₁₀INO₄ 419.17

Synthesis

reported in

literature
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Physicochemical Properties
The physicochemical properties of 6-iodoquinoline derivatives are crucial for their handling,

reactivity, and biological activity. The table below summarizes key properties for selected

compounds.

Compound
Name

Melting Point
(°C)

Appearance Purity
Key Spectral
Data

6-Iodoquinoline 86-90

White to light

yellow/orange

powder/crystal

>98.0% (GC)

1H NMR, 13C

NMR, IR, MS

data available

from suppliers

and literature

2-(4-

Fluorophenyl)-6-

iodoquinoline-4-

carboxylic acid

131-132 Yellow powder
High

(recrystallized)

HRMS (MALDI-

TOF/TOF) m/z:

[M+H]⁺ Calcd for

C₁₆H₁₀FINO₂

393.9740; found

393.9723.[1]

2-(4-

Chlorophenyl)-6-

iodoquinoline-4-

carboxylic acid

171-172 Yellow powder 79% yield

Spectral data

reported in

literature.[1]

6-Iodo-2-(4-

methoxyphenyl)q

uinoline-4-

carboxylic acid

242-243 Yellow powder 69% yield

Spectral data

reported in

literature.[1]

Key Experimental Protocols
The synthesis of functionalized 6-iodoquinoline derivatives is well-documented, providing

researchers with established methods to access these valuable compounds.
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Synthesis of 2-Aryl-6-iodoquinoline-4-carboxylic Acids
via Doebner Reaction
A one-pot, three-component Doebner reaction is an efficient method for synthesizing a library

of 2-aryl-6-iodoquinoline-4-carboxylic acids.[1][3]

General Procedure:

A mixture of 4-iodoaniline (1 mmol), an appropriate aromatic aldehyde (1 mmol), and pyruvic

acid (1.2 mmol) is prepared in a suitable solvent.

Trifluoroacetic acid is added as a catalyst.

The reaction mixture is heated under reflux for a specified time and monitored by Thin Layer

Chromatography (TLC).

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

The crude product is purified by recrystallization from a suitable solvent such as acetic acid.

Characterization: The synthesized compounds are characterized by FT-IR, Mass Spectrometry

(MS), and ¹H and ¹³C NMR spectroscopy.[1]

Multi-step Synthesis of 6-Iodo-3-methylquinolin-4-amine
A practical multi-step pathway for the synthesis of 6-iodo-3-methylquinolin-4-amine, a key

intermediate for drug discovery, has been proposed, starting from commercially available 4-

iodoaniline.[4]

Step 1: Conrad-Limpach Cyclization to 6-Iodo-3-methylquinolin-4-one

A mixture of 4-iodoaniline (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) is

prepared.

The mixture is added to a high-boiling point inert solvent (e.g., Dowtherm A) and heated to

approximately 250 °C with stirring under an inert atmosphere for 30-60 minutes.
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The reaction is monitored by TLC. Upon completion, the mixture is cooled to room

temperature to allow the product to precipitate.

Step 2: Chlorination to 4-Chloro-6-iodo-3-methylquinoline

The 6-iodo-3-methylquinolin-4-one from the previous step is treated with a chlorinating agent

such as phosphorus oxychloride (POCl₃).

The reaction mixture is heated to reflux and monitored by TLC.

After completion, the mixture is cooled and carefully poured onto crushed ice.

The acidic solution is neutralized with a base (e.g., sodium bicarbonate) to precipitate the

product, which is then filtered, washed, and dried.

Step 3: Amination to 6-Iodo-3-methylquinolin-4-amine

The 4-chloro-6-iodo-3-methylquinoline is subjected to amination. A detailed protocol involves

heating the chloroquinoline derivative with a source of ammonia, such as in a phenol melt

with concentrated ammonium hydroxide in a sealed vessel at 160-180°C.[5]

After cooling, the product is crystallized from a suitable solvent like ethanol.

Applications in Drug Discovery: P2X7 Receptor
Antagonists
6-Iodo-3-methylquinolin-4-amine is a valuable building block in the synthesis of potent and

selective antagonists for the P2X7 receptor, an ion channel involved in inflammatory

processes.[6] The iodine atom at the 6-position is readily displaced in Suzuki coupling

reactions, allowing for the introduction of various substituents to explore structure-activity

relationships (SAR).[6]

Logical Workflow for Synthesis and Evaluation of P2X7
Antagonists
The general workflow for developing novel P2X7 antagonists from 6-iodo-3-methylquinolin-4-

amine involves synthesis followed by in vitro evaluation.[6]
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Synthesis In Vitro Evaluation

6-Iodo-3-methylquinolin-4-amine Suzuki Coupling

Boronic Acid

Novel 6-Substituted Quinoline Derivative Calcium Influx Assay (HEK293-hP2X7)

Determine IC₅₀

IL-1β Release Assay (THP-1 cells)

Lead Compound Identification

Click to download full resolution via product page

Caption: Synthetic and evaluative workflow for novel P2X7 antagonists.

P2X7 Receptor Signaling Pathway
The derivatives synthesized from 6-iodoquinoline precursors act as antagonists at the P2X7

receptor. This receptor is an ATP-gated ion channel primarily found on immune cells.[6] Its

activation by high concentrations of extracellular ATP initiates a pro-inflammatory cascade.
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Caption: Simplified P2X7 receptor signaling pathway and point of antagonism.

Conclusion
Commercially available 6-iodoquinoline derivatives are indispensable tools in modern

chemical research and drug development. Their utility as versatile synthetic intermediates,

particularly for the generation of libraries of compounds through cross-coupling chemistry, has

been firmly established. The continued exploration of the chemical space accessible from these
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building blocks holds significant promise for the discovery of new therapeutic agents targeting a

range of diseases. The detailed protocols and workflow diagrams provided in this guide are

intended to facilitate these research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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